Cas no 581-97-5 (N-(naphthalen-2-yl)acetamide)

N-(Naphthalen-2-yl)acetamide is a naphthalene-derived organic compound featuring an acetamide functional group at the 2-position of the naphthalene ring. This structure imparts favorable properties for use as an intermediate in pharmaceutical and agrochemical synthesis. Its aromatic backbone enhances stability, while the acetamide group provides reactivity for further functionalization. The compound exhibits moderate solubility in common organic solvents, facilitating its incorporation into synthetic workflows. It is particularly valued in medicinal chemistry for scaffold diversification due to its balanced lipophilicity and potential bioactivity. Proper handling is advised, as with all fine chemicals, to ensure safety and purity in laboratory or industrial applications.
N-(naphthalen-2-yl)acetamide structure
N-(naphthalen-2-yl)acetamide structure
商品名:N-(naphthalen-2-yl)acetamide
CAS番号:581-97-5
MF:C12H11NO
メガワット:185.22184
MDL:MFCD00021599
CID:367561
PubChem ID:11394

N-(naphthalen-2-yl)acetamide 化学的及び物理的性質

名前と識別子

    • Acetamide,N-2-naphthalenyl-
    • N-Acetyl-2-naphthylamine
    • 2-Naphthylacetamide
    • b-Acetamidonaphthalene
    • N-(Naphthalen-2-yl)acetamide
    • N-naphthalen-2-ylacetamide
    • 2-(N-acetylamino)naphthalene
    • 2-Acetamidonaphthalene
    • 2-Acetylaminonaphthalene
    • ACETAMIDE, N-2-NAPHTHYL-
    • N-(2-Naphthyl)acetamide
    • N-(naphthalene-6-yl)acetamide
    • N-2-Naphthalenylacetamide
    • N-2-Naphthylacetamide
    • N-Acetoxy-2-naphthylamine
    • N-naphthalen-2-yl-acetamide
    • N-naphthalene-2-ylacetamide
    • HMS2484B07
    • InChI=1/C12H11NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,13,14)
    • AI3-16908
    • 581-97-5
    • N-(2-NAPHTHALENYL)ACETAMIDE
    • SCHEMBL1176635
    • BRN 2208926
    • AKOS003534939
    • UNII-VB034180PB
    • Acetyl-beta-naphthylamine
    • DTXSID80206826
    • .beta.-Acetamidonaphthalebe
    • CHEMBL1399876
    • NCGC00245711-01
    • E86323
    • NS00033882
    • SMR000140140
    • N-Acetyl-beta-naphthylamine
    • HMS1577D02
    • Q27291736
    • 4-12-00-03139 (Beilstein Handbook Reference)
    • N-Acetyl-.beta.-naphthylamine
    • EN300-1265969
    • Acetamide, N-2-naphthalenyl-
    • SY292704
    • A852168
    • .BETA.-ACETONAPHTHALIDE
    • EINECS 209-476-6
    • beta-Acetamidonaphthalide
    • AMY18861
    • FT-0695137
    • MFCD00021599
    • MLS000532702
    • VB034180PB
    • NSC-3104
    • AS-81662
    • N-2-Naphthalenyl acetamide
    • DIEOESIZLAHURK-UHFFFAOYSA-
    • F1962-0211
    • NSC 3104
    • NSC3104
    • AE-641/01981048
    • DB-054606
    • N-(naphthalen-2-yl)acetamide
    • MDL: MFCD00021599
    • インチ: InChI=1S/C12H11NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,13,14)
    • InChIKey: DIEOESIZLAHURK-UHFFFAOYSA-N
    • ほほえんだ: CC(NC1=CC2=CC=CC=C2C=C1)=O

計算された属性

  • せいみつぶんしりょう: 185.08413
  • どういたいしつりょう: 185.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 214
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 3
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 29.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 葉状結晶
  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 413.6±14.0 °C at 760 mmHg
  • フラッシュポイント: 245.6±5.1 °C
  • PSA: 29.1
  • LogP: 2.87120
  • ようかいせい: お湯やホットエタノールに可溶性です。
  • じょうきあつ: 0.0±1.0 mmHg at 25°C

N-(naphthalen-2-yl)acetamide セキュリティ情報

N-(naphthalen-2-yl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1962-0211-2.5g
N-(naphthalen-2-yl)acetamide
581-97-5 95%+
2.5g
$242.0 2023-09-06
Chemenu
CM240004-100g
N-(Naphthalen-2-yl)acetamide
581-97-5 95%
100g
$253 2023-01-07
Enamine
EN300-1265969-0.25g
N-(naphthalen-2-yl)acetamide
581-97-5 95%
0.25g
$70.0 2023-05-03
Enamine
EN300-1265969-0.5g
N-(naphthalen-2-yl)acetamide
581-97-5 95%
0.5g
$125.0 2023-05-03
Enamine
EN300-1265969-5.0g
N-(naphthalen-2-yl)acetamide
581-97-5 95%
5g
$576.0 2023-05-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1036602-25g
N-(Naphthalen-2-yl)acetamide
581-97-5 98%
25g
¥866.00 2024-05-08
Life Chemicals
F1962-0211-1g
N-(naphthalen-2-yl)acetamide
581-97-5 95%+
1g
$121.0 2023-09-06
Enamine
EN300-1265969-0.1g
N-(naphthalen-2-yl)acetamide
581-97-5 95%
0.1g
$48.0 2023-05-03
Enamine
EN300-1265969-1.0g
N-(naphthalen-2-yl)acetamide
581-97-5 95%
1g
$199.0 2023-05-03
Enamine
EN300-1265969-2.5g
N-(naphthalen-2-yl)acetamide
581-97-5 95%
2.5g
$389.0 2023-05-03

N-(naphthalen-2-yl)acetamide 関連文献

N-(naphthalen-2-yl)acetamideに関する追加情報

Professional Introduction to N-(naphthalen-2-yl)acetamide (CAS No. 581-97-5)

N-(naphthalen-2-yl)acetamide, with the chemical identifier CAS No. 581-97-5, is a significant compound in the field of pharmaceutical and biochemical research. This molecule, characterized by its naphthalene ring substituent and acetamide functional group, has garnered attention due to its versatile applications in synthetic chemistry and potential biological activities.

The structural framework of N-(naphthalen-2-yl)acetamide consists of a benzene-like aromatic system fused with an amide moiety. This configuration imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the naphthalene ring enhances the compound's solubility in organic solvents while maintaining stability under various reaction conditions.

In recent years, N-(naphthalen-2-yl)acetamide has been extensively studied for its potential role in drug development. Researchers have explored its derivatives as candidates for treating neurological disorders, inflammatory conditions, and even certain types of cancer. The amide group, in particular, is known for its ability to interact with biological targets such as enzymes and receptors, thereby modulating cellular processes.

One of the most compelling aspects of N-(naphthalen-2-yl)acetamide is its utility in medicinal chemistry. The naphthalene ring serves as a scaffold for further functionalization, allowing chemists to design molecules with tailored properties. For instance, studies have demonstrated that substituents on the naphthalene ring can influence the compound's binding affinity to biological targets, making it a powerful tool for structure-activity relationship (SAR) studies.

Recent advancements in computational chemistry have further enhanced the understanding of N-(naphthalen-2-yl)acetamide's behavior. Molecular modeling techniques have been employed to predict how this compound interacts with biological systems, providing insights into its potential therapeutic applications. These computational approaches have complemented experimental efforts, leading to more efficient drug discovery processes.

The synthesis of N-(naphthalen-2-yl)acetamide involves multi-step organic reactions, often starting from readily available precursors such as naphthalene and acetic anhydride. The process typically requires careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on both laboratory and industrial scales, facilitating its use in various applications.

From a biochemical perspective, N-(naphthalen-2-yl)acetamide has shown promise as a modulator of enzymatic activity. Certain derivatives have been found to inhibit key enzymes involved in inflammatory pathways, suggesting their potential as anti-inflammatory agents. Additionally, some studies suggest that this compound may exhibit antioxidant properties, further broadening its therapeutic scope.

The pharmaceutical industry has taken notice of these findings, leading to increased interest in N-(naphthalen-2-yl)acetamide and its derivatives. Several companies are now exploring its use in developing novel drugs targeting various diseases. Clinical trials are underway to evaluate the safety and efficacy of these compounds in human patients.

Environmental considerations also play a role in the study of N-(naphthalen-2-yl)acetamide. Efforts are being made to develop sustainable synthetic routes that minimize waste and reduce environmental impact. Green chemistry principles are being applied to optimize production processes, ensuring that this compound can be manufactured responsibly.

In conclusion, N-(naphthalen-2-yl)acetamide (CAS No. 581-97-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structure and biological activity make it a valuable tool for chemists and medicinal chemists alike. As research continues to uncover new applications for this molecule, it is likely to remain a cornerstone of future drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:581-97-5)N-(naphthalen-2-yl)acetamide
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